molecular formula C8H7ClN2O2S B14544382 Ethanethioamide, N-(2-chloro-5-nitrophenyl)- CAS No. 62248-10-6

Ethanethioamide, N-(2-chloro-5-nitrophenyl)-

Cat. No.: B14544382
CAS No.: 62248-10-6
M. Wt: 230.67 g/mol
InChI Key: GZSFHUQNEUSJLS-UHFFFAOYSA-N
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Description

Ethanethioamide, N-(2-chloro-5-nitrophenyl)-: is a chemical compound with the molecular formula C8H7ClN2O2S It is known for its unique structure, which includes a thioamide group attached to an aromatic ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanethioamide, N-(2-chloro-5-nitrophenyl)- typically involves the reaction of 2-chloro-5-nitroaniline with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Ethanethioamide, N-(2-chloro-5-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanethioamide, N-(2-chloro-5-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Although not widely used as a drug, its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioamide, N-(2-chloro-5-nitrophenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison: Ethanethioamide, N-(2-chloro-5-nitrophenyl)- is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which significantly influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological interactions, making it a distinct candidate for various applications .

Properties

CAS No.

62248-10-6

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)ethanethioamide

InChI

InChI=1S/C8H7ClN2O2S/c1-5(14)10-8-4-6(11(12)13)2-3-7(8)9/h2-4H,1H3,(H,10,14)

InChI Key

GZSFHUQNEUSJLS-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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